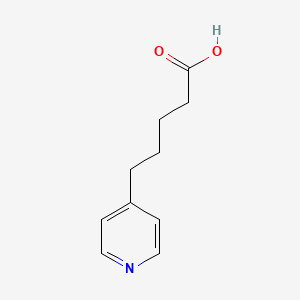

4-Pyridinepentanoic acid

Overview

Description

4-Pyridinepentanoic acid is a chemical compound with the CAS number 88940-70-9 . It is used for various laboratory purposes .

Synthesis Analysis

The synthesis of this compound or its derivatives has been studied in several papers. For instance, a kinetic study of the pyridine-catalyzed cyclofunctionalization of 4-pentenoic acid by means of PhSeX (X = Cl, Br) has been investigated . Another study reported the successful preparation of 4-pentenoic acid ester of N-acetylneuraminic acids (Neu5Ac) and 4-pentenyl glycoside of Neu5Ac from the corresponding per-O-acetylated 2-hydroxy and 2-chloro derivatives of Neu5Ac .Chemical Reactions Analysis

The pyridine-catalyzed cyclofunctionalization of 4-pentenoic acid by means of PhSeX (X = Cl, Br) has been investigated . The reaction rate was found to increase with temperature and with the use of PhSeCl as a reagent .Scientific Research Applications

1. Polymer and Material Science

4-Pyridinepentanoic acid and its derivatives have been explored in the field of polymer and material science. For instance, studies have shown that functionalized pyrroles, including 3-pyrrolylpentanoic acid (a derivative of this compound), are effective in constructing label-free gene sensors based on pyrrole copolymer films. These materials show promise in biosensor applications due to their electrical properties and sensitivity in detecting genetic material (Peng, Soeller, & Travas-Sejdic, 2007).

2. Catalysis and Chemical Synthesis

This compound is also significant in catalysis and chemical synthesis. Research in this domain includes the synthesis of alkylpyridines and the study of their chemical properties. For example, a method was reported for synthesizing various alkylpyridines using derivatives of this compound, demonstrating its versatility in chemical synthesis (Cavill, Ford, & Solomon, 1960).

3. Environmental Science

In the environmental science field, derivatives of this compound have been studied for their role in the degradation of harmful compounds. Research on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge systems is an example of this application. These studies are vital for developing methods to treat nitrogen heterocyclic compounds in water (Li et al., 2017).

4. Supramolecular Chemistry

In supramolecular chemistry, studies have focused on the interactions and structures formed by complexes of this compound and other molecules. For instance, research on poly(4-vinyl pyridine) and its protonation with various acids demonstrated the ability to tailor hierarchical order-disorder and order-order transitions in polymeric materials, illustrating the versatility of this compound in creating complex structures (Ruokolainen et al., 1998).

5. Medicinal Chemistry

Although specifically excluding drug use, dosage, and side effects, it's important to note that compounds related to this compound, such as pyridine carboxylic acids, have been researched for their potential antimicrobial activities and DNA interactions. These studies are fundamental in understanding the biochemical interactions and potential therapeutic applications of these compounds (Tamer et al., 2018).

Future Directions

The future directions for the study of 4-Pyridinepentanoic acid could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and potential applications .

Properties

IUPAC Name |

5-pyridin-4-ylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)4-2-1-3-9-5-7-11-8-6-9/h5-8H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTPIBFPPYDWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457547 | |

| Record name | 4-Pyridinepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88940-70-9 | |

| Record name | 4-Pyridinepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

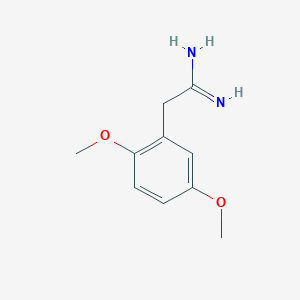

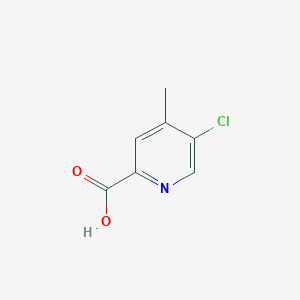

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol,2-[(2-aminophenyl)sulfonyl]-](/img/structure/B3058241.png)

![Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester](/img/structure/B3058258.png)